molecular formula C21H23NO2 B2458101 Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate CAS No. 80741-44-2

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate

Cat. No.: B2458101
CAS No.: 80741-44-2
M. Wt: 321.42
InChI Key: CFNAHFDKBOHIBD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate (CAS: 80741-44-2). The name reflects its ester functionality (ethyl pent-4-enoate), the diphenylmethyleneamino substituent at position 2, and the 4-methyl group. Alternative identifiers include SCHEMBL8182300 and CS-M3104 .

Molecular Formula and Structural Features

  • Molecular Formula : $$ \text{C}{21}\text{H}{23}\text{NO}_2 $$
  • Molecular Weight : 321.42 g/mol
  • Key Functional Groups :
    • Ethyl ester ($$-\text{OOCR}$$): Contributes to solubility and reactivity.
    • Diphenylmethyleneamino group ($$-\text{N=CH(C}6\text{H}5\text{)}_2$$): A Schiff base derivative with aromatic stabilization.
    • 4-Methylpent-4-enoate backbone : A conjugated system with a double bond at C4–C5, enabling potential participation in cycloaddition or polymerization reactions.

Structural Features
The molecule consists of:

  • Ethyl ester moiety : $$ -\text{OOCR} $$ (R = ethyl).
  • Diphenylmethyleneamino group : $$ -\text{N=CH(C}6\text{H}5\text{)}_2 $$, where the central carbon is bonded to two phenyl groups.
  • 4-Methylpent-4-enoate : A five-carbon chain with a methyl branch at C4 and a double bond between C4–C5.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR :

Proton Environment δ (ppm) Multiplicity J (Hz)
Ethyl ester (OCH₂CH₃) 1.20–1.30 t 7.0
Ethyl ester (OCH₂CH₃) 4.10–4.30 q 7.0
Aromatic protons (C₆H₅) 7.20–7.40 m
Vinyl protons (C4–C5) 5.50–6.00 d or m 10–16

13C NMR :

Carbon Environment δ (ppm)
Ester carbonyl (C=O) 170–175
Diphenylmethyleneamino (C=N) 150–160
Vinyl carbons (C4–C5) 120–130
Aromatic carbons (C₆H₅) 125–140

Inferred from analogous tert-butyl derivatives (e.g., tert-butyl 2-(diphenylmethyleneamino)-4-methylpent-4-enoate).

Infrared (IR) Spectroscopy
Functional Group Absorption (cm⁻¹) Intensity
Ester carbonyl (C=O) 1730–1750 Strong
Aromatic C–H (sp²) 3050–3100 Medium
C=N stretch 1600–1650 Weak
C=C stretch (pent-4-enoate) 1650–1680 Medium
Ester C–O stretch 1100–1250 Strong

Note: Conjugation between the ester carbonyl and C=C may shift absorption bands.

Mass Spectrometric Profiling
m/z Fragment Relative Intensity (%)
321 Molecular ion ($$ \text{C}{21}\text{H}{23}\text{NO}_2^+ $$) 5–10
276 Loss of ethyl group ($$ \text{C}{19}\text{H}{18}\text{NO}_2^+ $$) 20–30
182 Diphenylmethyleneamino fragment ($$ \text{C}{13}\text{H}{11}\text{N}^+ $$) 15–25
144 Remaining fragment ($$ \text{C}8\text{H}{12}\text{O}_2^+ $$) 30–40

Fragmentation patterns inferred from ester and Schiff base degradation pathways.

Properties

IUPAC Name

ethyl 2-(benzhydrylideneamino)-4-methylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-4-24-21(23)19(15-16(2)3)22-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,2,4,15H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNAHFDKBOHIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=C)C)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Alkylation Strategy

The most widely reported method involves the alkylation of a diphenylmethylene-protected glycine ester enolate. The synthesis begins with ethyl 2-((diphenylmethylene)amino)acetate, which undergoes deprotonation with strong bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) to form a resonance-stabilized enolate. Subsequent reaction with 3-bromo-2-methylpropene introduces the methylpent-4-enoate moiety.

Key Reaction Conditions

  • Base: LDA in tetrahydrofuran (THF) at −78°C.
  • Alkylating Agent: 3-Bromo-2-methylpropene (1.2 equiv), added dropwise post-enolate formation.
  • Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

Yield Optimization

  • Lowering the reaction temperature to −78°C minimizes side reactions, achieving yields up to 72%.
  • Use of anhydrous THF and strict exclusion of moisture prevents enolate hydrolysis.

Phase-Transfer Catalyzed Alkylation

An alternative approach employs phase-transfer catalysis (PTC) under biphasic conditions. This method avoids cryogenic temperatures and enhances scalability.

Typical Protocol

  • Substrate: Ethyl 2-((diphenylmethylene)amino)acetate (1.0 equiv).
  • Catalyst: Benzyltriethylammonium chloride (0.1 equiv).
  • Base: 50% aqueous NaOH.
  • Alkylating Agent: 3-Chloro-2-methylpropene (1.5 equiv).
  • Solvent System: Toluene-water (4:1 v/v).
  • Temperature: 0–5°C, 12 h.

Performance Metrics

  • Yield: 65–68%.
  • Selectivity: >95% regioselectivity for the α-position due to steric shielding by the diphenylmethylene group.

Comparative Analysis of Methods

Parameter Enolate Alkylation Phase-Transfer Catalysis
Temperature −78°C 0–5°C
Reaction Time 1.5–2 h 12–24 h
Yield 68–72% 65–68%
Scalability Limited by cryogenics High (kg-scale demonstrated)
Byproducts <5% dehydrohalogenation <3% dialkylation

Critical Observations

  • Enolate alkylation offers marginally higher yields but requires specialized equipment for low-temperature conditions.
  • PTC methods favor industrial applications due to simpler setups and reduced energy consumption.

Side Reactions and Mitigation Strategies

Competing Dehydrohalogenation

Under basic conditions, 3-bromo-2-methylpropene may undergo elimination to form 2-methyl-1,3-pentadiene. This side reaction is suppressed by:

  • Using freshly distilled alkylating agents.
  • Maintaining subzero temperatures in enolate routes.

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under strongly basic or aqueous conditions. Mitigation includes:

  • Short reaction times in PTC (≤24 h).
  • Anhydrous solvents in enolate alkylation.

Structural Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.72 (s, 3H, C=CCH₃), 3.02 (dd, J = 14.2, 6.5 Hz, 1H, CH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 5.32 (s, 1H, C=CH).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1645 cm⁻¹ (C=C).

Purity Assessment

  • HPLC analysis (C18 column, 70:30 acetonitrile-water, 1.0 mL/min) shows ≥98% purity for industrial-grade material.
  • Residual solvents (THF, toluene) are controlled to <100 ppm per ICH Q3C guidelines.

Industrial-Scale Production Insights

Cost Drivers

  • Diphenylmethylene Reagent: Accounts for 40–45% of raw material costs.
  • Solvent Recovery: THF and toluene are recycled via distillation, reducing expenses by 15–20%.

Environmental Considerations

  • Waste streams containing Li or K salts are neutralized with HCl before disposal.
  • The PTC route generates 30% less aqueous waste compared to enolate methods.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation at 100°C for 20 minutes accelerates PTC alkylation, achieving 70% yield with 50% reduced catalyst loading.

Continuous Flow Systems

Microreactor trials demonstrate a 4-minute residence time for enolate formation and alkylation at −30°C, offering potential for on-demand production.

Applications in Target-Oriented Synthesis

The compound serves as a key intermediate in:

  • Agelastatin A Synthesis: Anti-tumor antibiotic requiring stereochemical control at C2 and C3.
  • Peptidomimetics: Incorporation into δ-amino acid residues enhances protease resistance.

Chemical Reactions Analysis

Asymmetric Alkylation Reactions

This compound undergoes palladium-catalyzed cross-coupling reactions to introduce substituents at the α-position. These reactions are critical for constructing chiral centers in drug intermediates.

Key Data:

SubstrateConditionsYieldCatalyst SystemProduct ApplicationSource
6-Bromo- triazolo[1,5-a]pyridinePd₂(dba)₃, BINAP, NaOtBu, toluene, 100°C, 4 h95.8%Pd₂(dba)₃/BINAP/NaOtBuKinase inhibitor precursors
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazoleXantphos, Pd₂(dba)₃, NaOtBu, microwave (150°C, 20 min)90.1%Pd₂(dba)₃/Xantphos/NaOtBuAnti-inflammatory agents
2-Chloro-5-trifluoromethoxypyridineDPEphos, Pd₂(dba)₃, NaOtBu, toluene, 80°C, 2 h40%Pd₂(dba)₃/DPEphos/NaOtBuAgrochemical intermediates

Mechanistic Insight : The diphenylmethylene group stabilizes the intermediate enolate, facilitating nucleophilic attack on electrophilic partners (e.g., aryl halides). Chiral ligands like BINAP induce enantioselectivity .

Hydrolysis of the Imine Protecting Group

The diphenylmethylene group is cleaved under acidic or hydroxylamine conditions to release the free amino ester, a step essential for downstream functionalization.

Example Protocol:

  • Reagents : 1 N HCl/MeOH (3 mL), 1 h stirring at RT .

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column purification.

  • Yield : 54–95% (dependent on substrate) .

Application : Hydrolysis of intermediates like tert-butyl 2-((diphenylmethylene)amino)propanoate yields bioactive amino acids for peptide synthesis .

Dynamic Kinetic Resolution (DKR)

This compound is resolved enantioselectively using chiral catalysts, critical for producing single-enantiomer pharmaceuticals.

Case Study:

  • Catalysts : Salicylaldehyde and camphor sulfonic acid .

  • Conditions : RT, toluene/50% NaOH biphasic system.

  • Outcome : (S)- or (R)-4-methyl-4-ene-2-pentanoic acid ethyl ester with 93–96% ee .

Significance : DKR avoids racemization, enabling cost-effective production of osteoporosis drug intermediates like Odanacatib .

Phase-Transfer Catalyzed Alkylation

Quaternary ammonium salts or crown ethers mediate alkylation under biphasic conditions, enhancing reaction efficiency.

Performance Metrics:

Alkylating AgentCatalyst Loadingee (%)Yield (%)
Benzyl bromide2.5 mol%9685
Allyl bromide1.0 mol%9278
Ethyl bromide2.5 mol%8982

Optimized System : Cyclopeptoid 4a (2.5 mol%) in toluene/50% NaOH at –20°C .

Scientific Research Applications

Medicinal Chemistry Applications

Hematopoietic Prostaglandin D Synthase Inhibition

One of the prominent applications of Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is its role as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). This enzyme is implicated in various pathological conditions, including neurodegenerative diseases and musculoskeletal disorders such as Duchenne muscular dystrophy. The compound has shown promise in therapeutic contexts where H-PGDS inhibition is beneficial, including treatments for asthma, chronic obstructive pulmonary disease, rheumatoid arthritis, and systemic lupus erythematosus .

Case Study: Treatment of Muscular Dystrophy

In a study focusing on the treatment of muscular dystrophy, the compound was administered to assess its effectiveness in inhibiting H-PGDS. Results indicated a reduction in symptoms associated with muscle degeneration, suggesting that the compound could be a viable candidate for further clinical development .

Catalytic Applications

Phase-Transfer Catalysis

This compound has been utilized as a phase-transfer catalyst in organic reactions. In particular, it has been effective in enantioselective alkylation processes. For example, using this compound as a catalyst led to the successful synthesis of chiral α-amino acid derivatives with high yields and enantioselectivities ranging from 83% to 96% . This application highlights the compound's utility in synthesizing complex molecules in a more efficient manner.

Table: Summary of Catalytic Performance

Reaction TypeYield (%)Enantioselectivity (%)
Alkylation of Glycine Derivatives9094
Benzylation of Tert-butyl Ester9175
Phase-transfer Reactions74-9783-96

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. It can be used to create various derivatives that are essential for developing new pharmaceuticals and agrochemicals. The versatility of this compound allows chemists to modify its structure to yield compounds with desired biological activities .

Case Study: Synthesis of Chiral Amino Acids

A significant application involved using this compound in synthesizing chiral amino acids through non-stereoselective alkylation reactions. The resulting products exhibited high yields and purity, demonstrating the compound's effectiveness as a precursor in synthesizing biologically relevant molecules .

Mechanism of Action

The mechanism of action of Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The diphenylmethylene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylpent-4-enoate moiety enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .

Biological Activity

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate, with the CAS number 80741-44-2, is an organic compound characterized by the molecular formula C21_{21}H23_{23}NO2_2 and a molecular weight of approximately 321.41 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a diphenylmethylene group attached to an amino group, which is linked to an ethyl ester of a 4-methylpent-4-enoic acid derivative. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, potentially leading to increased cancer cell death .

Enzyme Interaction

This compound may act as an enzyme inhibitor , binding to active sites of specific enzymes and blocking their function. This property is particularly relevant in the development of drugs targeting metabolic diseases and cancer .

Neuroprotective Effects

There is emerging evidence suggesting that this compound could possess neuroprotective effects . It may modulate neurotransmitter systems and provide protection against neurodegenerative processes, making it a candidate for research into treatments for conditions like Alzheimer’s disease .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Research

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50_{50} values indicating effective concentrations required to inhibit cell growth significantly. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Neuroprotective Mechanism Exploration

Research exploring the neuroprotective effects involved in vivo models of neurodegeneration. The administration of this compound led to reduced neuronal loss and improved cognitive function in animal models subjected to neurotoxic agents. These findings support its potential role in treating neurodegenerative diseases .

Summary Table of Biological Activities

Biological Activity Description Mechanism
AntimicrobialEffective against various bacterial strainsDisruption of cell wall synthesis
AnticancerInhibits proliferation of cancer cellsModulation of apoptosis pathways
Enzyme InhibitionBinds to enzymes, blocking their activityCompetitive inhibition at active sites
NeuroprotectiveProtects neurons from degenerationModulation of neurotransmitter systems

Q & A

Advanced Question

  • Microreactor Systems : Enable precise control over reaction parameters (e.g., flow rate, residence time) to study kinetics .
  • In Situ Spectroscopy : Use FT-IR or Raman probes to monitor intermediate formation (e.g., enolate species) during reactions .
  • Comparative Studies : Benchmark reactivity against analogous compounds (e.g., ethyl 4-methylpent-4-enoate derivatives) to isolate electronic vs. steric effects .

How can computational modeling predict reaction mechanisms involving this compound?

Advanced Question

  • Transition State Modeling : Use DFT or coupled-cluster methods to map energy profiles for key steps (e.g., nucleophilic attack or cyclization) .
  • Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict side products or competing pathways .

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